4-Hydroxy-2-butanesulfonic acid
Description
Properties
CAS No. |
63467-43-6 |
|---|---|
Molecular Formula |
C4H10O4S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
4-hydroxybutane-2-sulfonic acid |
InChI |
InChI=1S/C4H10O4S/c1-4(2-3-5)9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |
InChI Key |
LCWMHNKAZGZKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The synthesis begins with 1,2-epoxybutane (also known as butylene oxide), which undergoes nucleophilic attack by bisulfite ions () in an aqueous medium. The epoxide ring opens at the less substituted carbon due to steric and electronic factors, forming a secondary alcohol and a sulfonate group at the adjacent position. The reaction proceeds as follows:
Subsequent acidification of the sodium salt yields the free sulfonic acid:
Optimized Reaction Conditions
Key parameters for maximizing yield and purity include:
-
Temperature : 80–90°C to ensure complete ring opening while minimizing side reactions.
-
Solvent : Water, which facilitates the dissolution of sodium bisulfite and stabilizes intermediates.
-
Molar Ratio : A 1:1 molar ratio of epoxide to bisulfite prevents unreacted starting materials.
Table 1: Example Synthesis from US Patent 4,539,408
| Component | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| 1,2-Epoxybutane | 1.0 mol | 80°C, 4 hours, aqueous NaHSO₃ | 85–90 |
| Sodium Bisulfite | 1.1 mol | pH 6–7 | – |
| Acidification (HCl) | 1.2 mol | Room temperature | 95 |
Purification and Characterization
Crude this compound is typically purified via:
-
Distillation : Removes unreacted epoxide and low-boiling-point byproducts.
-
Crystallization : The sodium salt is crystallized from aqueous solution before acidification.
-
Chromatography : High-performance liquid chromatography (HPLC) ensures >99% purity for electrochemical applications.
Key Analytical Data :
-
IR Spectroscopy : Peaks at 1040 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (-OH stretching).
-
Mass Spectrometry : Molecular ion peak at m/z 154 (C₄H₁₀O₄S).
Industrial and Environmental Considerations
The epoxide-bisulfite method dominates industrial production due to its high atom economy and minimal waste. Byproducts like sodium chloride are non-toxic and easily separated. In contrast, sulfonation routes generate acidic waste streams requiring neutralization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Hydroxy-2-butanesulfonic acid can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: It can be reduced to form butanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted butanesulfonic acid derivatives.
Scientific Research Applications
Chemistry: 4-Hydroxy-2-butanesulfonic acid is used as a bifunctional electrolyte additive in lithium-ion batteries to enhance their electrochemical performance . It helps in forming stable and uniform films on the electrodes, improving battery life and efficiency.
Biology: In biological research, this compound is used as a reagent for the synthesis of various biologically active molecules. It is also used in the study of enzyme mechanisms and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, it is used as a chemical intermediate in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-butanesulfonic acid, 4-hydroxy- involves its interaction with various molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, facilitating the formation of stable films on the electrodes. These films enhance the intercalation and deintercalation of lithium ions, improving battery performance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 4-Hydroxy-1-butanesulfonic Acid
4-Hydroxy-1-butanesulfonic acid (CAS 26978-64-3) is a positional isomer with the sulfonic acid group at the C1 position instead of C2. While its molecular formula (C₄H₁₀O₄S) and weight (154.18 g/mol) match the target compound, structural differences significantly alter its reactivity and hazards. For example, it is classified as acutely toxic (Category 4, H302) and a respiratory irritant (H335) .
Cyclic Derivatives: 2,4-Butanesultone
2,4-Butanesultone (CAS 1121-03-5) is the lactone form of this compound. Its cyclic structure (C₄H₈O₃S) reduces polarity compared to the linear acid, making it more lipophilic and reactive in alkylation reactions . The sultone’s molecular weight (136.17 g/mol ) is lower due to the loss of water during cyclization .
Aromatic Sulfonic Acids: 4-Hydroxybenzenesulfonic Acid
4-Hydroxybenzenesulfonic acid (CAS 98-67-9) shares functional groups (-OH and -SO₃H) but differs in being aromatic. Its benzene ring enhances acidity (pKa ~1.5 for -SO₃H) compared to aliphatic sulfonic acids . The compound is used in dye synthesis and as a corrosion inhibitor.
Disulfonic Acids: 4-Hydroxy-1,3-benzenedisulfonic Acid
4-Hydroxy-1,3-benzenedisulfonic acid (CAS 96-77-5) contains two sulfonic acid groups on a benzene ring, increasing its water solubility and acidity. It is used in electroplating and as a surfactant .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing 4-Hydroxy-2-butanesulfonic acid (2,4-Butanesultone) with high purity?
- Methodological Answer : The synthesis typically involves cyclization of this compound under controlled acidic conditions. Key parameters include temperature (60–80°C), reaction time (6–12 hours), and catalysts like sulfuric acid. Purification via recrystallization or column chromatography ensures >95% purity. NMR and IR spectroscopy validate structural integrity, with characteristic peaks at δ 4.2–4.5 ppm (protons adjacent to sulfonate) and 1150 cm⁻¹ (S=O stretching) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the γ-sultone structure (e.g., δ 3.8–4.6 ppm for methylene protons adjacent to sulfonate).
- Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 136.17 (C₄H₈O₃S).
- X-ray Crystallography : Resolves bond angles and cyclic sulfonic ester geometry .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies show degradation accelerates at pH > 8 due to hydrolysis of the sultone ring. At 25°C and pH 7, the compound retains >90% integrity for 48 hours. Storage at 2–8°C in anhydrous conditions minimizes decomposition. HPLC with UV detection (λ = 210 nm) monitors degradation products like 4-hydroxy-2-butanesulfonate .
Q. What protocols optimize the use of this compound as a buffering agent in enzymatic assays?
- Methodological Answer : Buffer capacity is maximized at pH 3.5–5.5. Prepare 50 mM solutions in deionized water and test compatibility with enzymes (e.g., lysozyme) via activity assays. Compare with traditional buffers (e.g., citrate) to assess interference using kinetic measurements (Vmax/Km ratios) .
Advanced Research Questions
Q. What are the degradation pathways of this compound under physiological conditions?
- Methodological Answer : Hydrolysis of the γ-sultone ring yields this compound and trace sulfonic acid derivatives. Kinetic studies (pH 2–10, 25–37°C) quantify degradation rates via LC-MS. Activation energy (Ea) calculations using the Arrhenius equation reveal pH-dependent mechanisms .
Q. How does this compound interact with protein active sites or lipid bilayers?
- Methodological Answer : Molecular docking simulations (AutoDock Vina) predict binding affinities to model proteins (e.g., albumin). Fluorescence quenching assays measure interactions with tryptophan residues. For lipid bilayers, use DSC (differential scanning calorimetry) to assess phase transition perturbations .
Q. What advanced chromatographic methods quantify trace impurities in this compound?
- Methodological Answer : RP-HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves impurities (e.g., residual sulfonic acid). Validate with LOQ (Limit of Quantitation) ≤ 0.1% via calibration curves (R² > 0.999). Confirm identity using tandem MS/MS .
Q. Can computational models predict the reactivity of this compound in novel synthetic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic substitution at the sulfonate group. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reaction outcomes (e.g., nucleophilic ring-opening by amines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
